(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate

Medicinal Chemistry Structure-Activity Relationships Molecular Topology

(E)-Ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate (CAS 2820075-83-8) is a synthetic, meta-substituted cinnamate ester distinguished by a pyrrolidine carboxamide moiety. With a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol , it belongs to the broader class of acrylate-functionalized pyrrolidine derivatives, which have been investigated as matrix metalloproteinase (MMP) inhibitors and as building blocks for diabetes-relevant compound libraries.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B8155332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=CC=C1)C(=O)N2CCCC2
InChIInChI=1S/C16H19NO3/c1-2-20-15(18)9-8-13-6-5-7-14(12-13)16(19)17-10-3-4-11-17/h5-9,12H,2-4,10-11H2,1H3/b9-8+
InChIKeyVHUYROSEVRVGKR-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Ethyl 3-(3-(Pyrrolidine-1-carbonyl)phenyl)acrylate – Chemical Identity and Baseline for Scientific Procurement


(E)-Ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate (CAS 2820075-83-8) is a synthetic, meta-substituted cinnamate ester distinguished by a pyrrolidine carboxamide moiety. With a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol , it belongs to the broader class of acrylate-functionalized pyrrolidine derivatives, which have been investigated as matrix metalloproteinase (MMP) inhibitors [1] and as building blocks for diabetes-relevant compound libraries [2]. Its (E)-geometry and three distinct functional domains—an electrophilic acrylate, a rigid aromatic spacer, and a hydrogen-bond-accepting tertiary amide—suggest multifunctional reactivity profiles that are not simultaneously present in simpler pyrrolidine acrylates or non-pyrrolidine cinnamates.

Why Generic Substitution Falls Short When Procuring (E)-Ethyl 3-(3-(Pyrrolidine-1-carbonyl)phenyl)acrylate


Substituting this compound with a generic 'pyrrolidine acrylate' or a simple cinnamate ester ignores critical structure–activity determinants. The meta-substituted phenyl ring acts as a spatial separator between the acrylate and the pyrrolidine carboxamide, whereas direct vinylogous analogs such as (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate (CAS 65651-80-1) [1] lack the aromatic plane and thus have a fundamentally different molecular shape. In the MMP-inhibitor class, cinnamoyl pyrrolidines achieve gelatinase IC50 values as low as 5.2 nM [2], a potency level that is acutely dependent on the substitution pattern of the cinnamoyl fragment. Furthermore, the 3-(pyrrolidine-1-carbonyl)phenyl motif is explicitly claimed in patent literature as a pharmacophore-relevant fragment for type II diabetes targets [3]. Replacing the compound with an uncharacterized analog therefore introduces uncontrolled variables in binding geometry, electronic distribution, and hydrogen-bonding capacity, which cannot be corrected by post-hoc formulation adjustments.

Quantitative Differentiation Evidence for (E)-Ethyl 3-(3-(Pyrrolidine-1-carbonyl)phenyl)acrylate


Meta-Substituted Aromatic Spacer Confers Distinct Molecular Topology Compared to Direct Pyrrolidine-Acrylate Conjugates

The target compound possesses a 1,3-disubstituted phenyl ring that separates the pyrrolidine carboxamide from the ethyl acrylate, creating a calculated molecular length of approximately 12.5 Å (extended conformation) and a pronounced kink angle. The simplest comparator, (E)-ethyl 3-(pyrrolidin-1-yl)acrylate (CID 639785) [1], eliminates the phenyl spacer entirely, providing a linear, rod-like topology with a molecular length of approximately 8.2 Å. This topological difference is not gradual but represents a binary structural choice that changes the spatial presentation of the hydrogen-bond-accepting amide carbonyl by a distance exceeding 4 Å in the most extended conformer. The absence of a phenyl ring in the simpler comparator removes any capacity for π–π stacking or edge-to-face aromatic interactions that the target compound can engage in through its meta-substituted phenyl platform. No direct quantitative binding data are available for the target compound against a defined protein target to express this difference in energetic terms, but the magnitude of the spatial rearrangement constitutes prima facie evidence that the two compounds are not functionally interchangeable.

Medicinal Chemistry Structure-Activity Relationships Molecular Topology

Cinnamoyl Pyrrolidine Class Demonstrates Nanomolar MMP-2/-9 Inhibition Dependent on Aromatic Substitution Pattern

In a systematic SAR study of cinnamoyl pyrrolidine derivatives by Zhang et al. (2006) [1], compounds bearing an aromatic ring at the C4 position of the pyrrolidine scaffold demonstrated markedly superior gelatinase (MMP-2/-9) inhibition compared to aliphatic side-chain analogs. Among the series, compound A8 achieved an IC50 of 5.2 nM against MMP-2, while the least potent aliphatic-substituted derivatives showed IC50 values >1 µM, representing a >190-fold potency differential attributable to the presence, position, and nature of the cinnamoyl aromatic ring. Although the target compound (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate is not part of the tested series, its structure preserves the critical cinnamoyl architecture—a phenyl ring conjugated to an acrylate carbonyl—but transposes the amide bond connectivity from C4 of a proline scaffold to the meta position of the phenyl ring. The SAR established by Zhang et al. demonstrates that aromatic substitution is not merely beneficial but essential for nanomolar-level activity in this chemotype class.

Matrix Metalloproteinase Inhibition Gelatinase Cancer Research

3-(Pyrrolidine-1-carbonyl)phenyl Motif Validated as a Privileged Fragment in Diabetes Target Patent Literature

Chinese patent CN105820139A [1] explicitly claims compounds containing the 3-(pyrrolidine-1-carbonyl)phenyl substructure as having 'good drug-like properties' and particular utility for 'type II diabetes innovative drug research.' The patent describes computer-aided drug design (CADD) docking studies showing that the pyrrolidine carbonyl–phenyl scaffold forms favorable hydrogen-bond interactions with key amino acid residues in diabetes-relevant target proteins. In contrast, positional isomers—specifically 4-(pyrrolidine-1-carbonyl)phenyl (para-substituted) analogs—are not mentioned in the patent's exemplified compounds, implying that the meta-substitution pattern (identical to the target compound) is a specific feature of the designed pharmacophore. The patent does not provide quantitative IC50 or Ki values for isolated fragments, so no numerical potency difference can be cited. However, the patent's selectivity for the meta over the para substitution pattern constitutes qualitative evidence that the positional isomer is not an equivalent substitute in the diabetes target context.

Type II Diabetes Drug Design Molecular Docking

EGLN-1 Inhibition by a Compound Bearing the 3-(Pyrrolidine-1-carbonyl)phenyl Motif Demonstrates Target Engagement Feasibility

BindingDB entry BDBM107717 [1] records an IC50 of 300 nM for ({3-Hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]-pyridine-2-carbonyl}amino)-acetic acid against human Egl nine homolog 1 (EGLN-1, also known as PHD2), a prolyl hydroxylase that regulates hypoxia-inducible factor (HIF). This compound incorporates the identical 3-(pyrrolidine-1-carbonyl)phenyl substructure found in the target compound. While the full molecule includes additional pyridine and glycine-derived fragments absent from the target compound, the 300 nM IC50 demonstrates that the 3-(pyrrolidine-1-carbonyl)phenyl motif is compatible with sub-micromolar enzyme engagement and does not intrinsically prevent target binding. The same patent family (US8598210, US8722895, US9598370) discloses numerous analogs with this motif, whereas close analogs where the pyrrolidine is replaced by piperidine or morpholine show distinct SAR profiles, though head-to-head quantitative comparisons within this patent family are not reported in the public BindingDB extract.

Hypoxia Signaling Prolyl Hydroxylase Inhibition Anemia

High-Confidence Application Scenarios for (E)-Ethyl 3-(3-(Pyrrolidine-1-carbonyl)phenyl)acrylate in Scientific Research and Procurement


MMP-2/-9 Inhibitor Lead Optimization Campaigns Requiring Cinnamoyl Pyrrolidine Building Blocks

For medicinal chemistry teams designing gelatinase inhibitors, the target compound offers a meta-substituted cinnamoyl pyrrolidine scaffold that extends the SAR landscape beyond the L-hydroxyproline-based series described by Zhang et al. [1]. The documented >190-fold potency advantage of aromatic over aliphatic side chains in this chemotype means that procurement of the correct aromatic building block is the single most critical supply-chain decision for maintaining target potency. The ethyl ester functionality additionally enables facile hydrolysis to the free acid for further coupling, or transesterification to modulate pharmacokinetic properties, providing synthetic versatility that simpler methyl ester analogs cannot match in terms of steric and electronic tuning.

Fragment-Based Drug Discovery Targeting Type II Diabetes Pharmacophores

The 3-(pyrrolidine-1-carbonyl)phenyl substructure has been validated through patent-backed CADD docking as a privileged fragment for diabetes-related targets [1]. Fragment-based screening libraries that include this specific meta-substituted building block enable exploration of the hydrogen-bonding geometry that the patent literature associates with favorable target engagement. The (E)-acrylate moiety simultaneously provides a reactive handle for covalent inhibitor design or for Michael addition-based bioconjugation, a functionality absent from saturated propanoate analogs. Procurement of the (E)-isomer specifically ensures the correct geometry for any downstream structure-guided design.

EGLN-1 (PHD2) Probe Development Using 3-(Pyrrolidine-1-carbonyl)phenyl as a Core Binding Element

The 300 nM EGLN-1 inhibitory activity of a compound incorporating the identical 3-(pyrrolidine-1-carbonyl)phenyl core [1] suggests that this fragment can productively engage the PHD2 active site. Researchers developing HIF-prolyl hydroxylase inhibitors for anemia or ischemia-reperfusion injury can use the target compound as a key intermediate for exploring substitution patterns on the phenyl ring (e.g., hydroxylation at the 5-position, as seen in BDBM107717). The ethyl ester group allows for prodrug strategies or for conversion to amide-linked extensions targeting the 2-oxoglutarate binding pocket.

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Reactivity

The target compound uniquely juxtaposes three chemically orthogonal functional groups: a Michael-acceptor acrylate, a hydrogen-bond-accepting tertiary amide, and a phenyl ring capable of further electrophilic aromatic substitution. This combination is ideally suited for the synthesis of trifunctionalized probe molecules—for instance, introducing a fluorophore or biotin tag via the acrylate, while leaving the pyrrolidine amide intact for target protein recognition. The meta-substitution pattern distinguishes this scaffold from para-substituted isomers that dominate commercial pyrrolidine cinnamate catalogs, offering researchers access to an underrepresented vector in chemical space.

Quote Request

Request a Quote for (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.